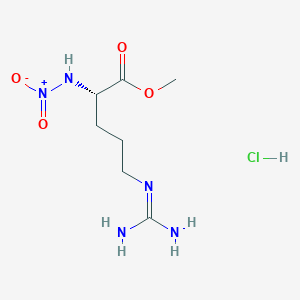NG-Nitroarginine methyl ester hydrochloride
CAS No.:
Cat. No.: VC16022913
Molecular Formula: C7H16ClN5O4
Molecular Weight: 269.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H16ClN5O4 |
|---|---|
| Molecular Weight | 269.69 g/mol |
| IUPAC Name | methyl (2S)-5-(diaminomethylideneamino)-2-nitramidopentanoate;hydrochloride |
| Standard InChI | InChI=1S/C7H15N5O4.ClH/c1-16-6(13)5(11-12(14)15)3-2-4-10-7(8)9;/h5,11H,2-4H2,1H3,(H4,8,9,10);1H/t5-;/m0./s1 |
| Standard InChI Key | NKNIIMOFSJEINW-JEDNCBNOSA-N |
| Isomeric SMILES | COC(=O)[C@H](CCCN=C(N)N)N[N+](=O)[O-].Cl |
| Canonical SMILES | COC(=O)C(CCCN=C(N)N)N[N+](=O)[O-].Cl |
Introduction
Chemical Identity and Physical Properties
L-NAME is a chiral compound with the chemical name -Nitro-L-arginine methyl ester hydrochloride. Its molecular formula is , yielding a molecular weight of 269.69 g/mol . The compound’s structure features a nitro group (-NO) attached to the guanidino nitrogen of L-arginine, with a methyl ester substitution at the carboxyl terminus. This modification enhances its cell membrane permeability compared to L-NNA .
Table 1: Key Physicochemical Properties of L-NAME
The compound’s solubility in aqueous solutions facilitates its use in in vitro and in vivo studies. Its stability at low temperatures ensures long-term storage viability, though decomposition occurs upon exposure to moisture or elevated temperatures .
Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase
L-NAME exerts its pharmacological effects through rapid hydrolysis to L-NNA, which competitively inhibits all three isoforms of NOS—neuronal (nNOS), inducible (iNOS), and endothelial (eNOS) . The inhibition constant () for L-NAME varies by isoform, with greatest affinity for eNOS (approximately 0.7 μM) . By occupying the L-arginine-binding pocket, L-NAME prevents the oxidation of L-arginine to L-citrulline and NO, thereby modulating NO-dependent signaling pathways.
Research Applications: Elucidating NO Physiology
Cardiovascular Studies
L-NAME-induced hypertension models are pivotal for studying endothelial dysfunction. Chronic administration (10–100 mg/kg/day in rodents) reliably elevates systolic blood pressure by 30–50 mmHg within 2–4 weeks, mimicking essential hypertension . These models have revealed NO’s role in vascular tone regulation and atherosclerosis progression.
Neurobiology
In central nervous system research, intracerebroventricular L-NAME infusion (5–20 μg) blocks hippocampal long-term potentiation, implicating NO in memory formation . Contrastingly, systemic administration (50 mg/kg) exacerbates ischemic brain injury by reducing cerebral blood flow, highlighting NO’s neuroprotective vasodilatory effects .
Immunology and Inflammation
L-NAME pretreatment (30 mg/kg) augments lipopolysaccharide-induced septic shock in murine models by inhibiting iNOS-derived NO, which normally suppresses nuclear factor-κB (NF-κB) activation . This paradox underscores NO’s biphasic immunomodulatory roles—pro-inflammatory at low concentrations and anti-inflammatory at higher levels .
Laboratory handling requires nitrile gloves, safety goggles, and fume hoods for powder weighing. Spills should be neutralized with 5% acetic acid before wet cleaning .
| Supplier | Catalog Number | Purity | Packaging | Price (USD) | Source |
|---|---|---|---|---|---|
| Sigma-Aldrich | N5751 | ≥98% (TLC) | 1 g | 53.60 | |
| Calbiochem (Millipore) | 483125-M | N/A | 100 mg | 68.40 | |
| Santa Cruz Biotechnology | sc-200333 | N/A | 250 mg | 24.00 |
Pricing reflects bulk discounts, with 1 g purchases offering 45% cost efficiency over 100 mg quantities . D-NAME (sc-200335) is similarly accessible for control studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume